2-{4-[(Thiolan-3-yl)amino]phenyl}acetonitrile
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Overview
Description
2-{4-[(Thiolan-3-yl)amino]phenyl}acetonitrile is an organic compound with the molecular formula C₁₂H₁₄N₂S. It is characterized by the presence of a thiolane ring attached to an amino group, which is further connected to a phenylacetonitrile moiety. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(Thiolan-3-yl)amino]phenyl}acetonitrile typically involves the reaction of 4-aminophenylacetonitrile with thiolane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants .
Chemical Reactions Analysis
Types of Reactions: 2-{4-[(Thiolan-3-yl)amino]phenyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-{4-[(Thiolan-3-yl)amino]phenyl}acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(Thiolan-3-yl)amino]phenyl}acetonitrile involves its interaction with specific molecular targets. The thiolane ring and the amino group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-{4-[(Thiolan-3-yl)amino]phenyl}acetonitrile
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile
- 2-(4-Aminophenyl)benzothiazole derivatives
Comparison: this compound is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
2-[4-(thiolan-3-ylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C12H14N2S/c13-7-5-10-1-3-11(4-2-10)14-12-6-8-15-9-12/h1-4,12,14H,5-6,8-9H2 |
InChI Key |
OLSZBQFITBKOKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1NC2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
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